molecular formula C17H18ClNOS B2748057 2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 329079-48-3

2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2748057
CAS No.: 329079-48-3
M. Wt: 319.85
InChI Key: DRKUNUVEXXMEPL-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a sulfanyl-substituted acetamide derivative featuring a 3,5-dimethylphenyl group as the anilide moiety and a 4-chlorobenzylsulfanyl chain at the acetamide’s α-position.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-7-13(2)9-16(8-12)19-17(20)11-21-10-14-3-5-15(18)6-4-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKUNUVEXXMEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with 3,5-dimethylaniline to yield the final product . The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction.

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Structure and Intermolecular Interactions

  • N-(3,5-Dimethylphenyl)-2,2,2-trichloroacetamide ():
    This compound shares the 3,5-dimethylphenyl group but replaces the sulfanyl moiety with a trichloromethyl group. Crystal studies reveal that meta-substitution (e.g., methyl or chlorine) affects lattice constants and hydrogen bonding. The trichloro group introduces steric bulk and electron-withdrawing effects, leading to distinct packing patterns compared to sulfanyl analogs .
  • 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide (): Structural analysis shows similarity to other acetanilides, with N–H⋯O and C–H⋯O hydrogen bonding forming infinite chains.

Data Tables

Table 1: Structural and Functional Comparison of Analogous Acetamides

Compound Name Key Substituents Biological Activity/Property Evidence Source
N-(3,5-Dimethylphenyl)-2,2,2-trichloroacetamide Trichloromethyl, 3,5-dimethylphenyl Crystallographic studies
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide Bromophenoxy, hydroxymethylphenyl Radiotherapy sensitizer
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide Triazolylsulfanyl, 4-chlorophenyl Metabolic stability focus
Alachlor Chloro, methoxymethyl, diethylphenyl Herbicidal activity

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Impact on Properties
Halogen (Cl, Br) 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide Increases electronegativity, reduces solubility
Sulfanyl (S–R) Target compound Enhances lipophilicity, potential redox activity
Heterocyclic (triazole) compound Improves metabolic stability, adds steric bulk

Biological Activity

2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a compound with notable structural features that suggest potential biological activities. Its molecular formula is C17H18ClNOS, and it has a molecular weight of approximately 319.85 g/mol. This compound is of interest in medicinal chemistry due to its possible applications in treating various diseases, particularly in oncology and antimicrobial therapies.

Chemical Structure and Properties

The compound features a sulfanyl group linked to a 4-chlorobenzyl moiety and an N-(3,5-dimethylphenyl) acetamide structure. The presence of the chlorobenzyl and dimethylphenyl groups may enhance its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC17H18ClNOS
Molecular Weight319.85 g/mol
CAS Number329079-48-3

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing sulfanyl groups have shown potential as antibacterial agents. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
  • Anticancer Properties : The presence of aromatic rings and electron-withdrawing groups can enhance cytotoxicity against various cancer cell lines.

Anticancer Activity

In studies focusing on similar compounds, it has been observed that the presence of specific substituents can significantly affect anticancer efficacy. For example, compounds with electron-donating groups at certain positions on the phenyl ring demonstrated enhanced activity against colon carcinoma cell lines (IC50 values around 1.61 µg/mL) .

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific molecular targets within cells, potentially inhibiting key enzymes or receptors involved in cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis on sulfonamide derivatives indicated that modifications on the phenyl ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogens (like chlorine) was found to enhance activity .
  • Cytotoxicity Testing : In vitro studies have shown that derivatives with similar structures exhibited cytotoxic effects on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, suggesting that this compound may also possess similar properties .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound:

CompoundActivity TypeIC50 ValueReference
Compound AAnticancer1.61 µg/mL
Compound BAntibacterial9.95 ± 0.14 µM
Compound CCytotoxic< Doxorubicin

Q & A

Q. How should researchers reconcile conflicting data on metabolic stability in hepatic microsomes?

  • Methodological Answer :
  • Cross-species comparison : Test metabolism in human, rat, and mouse microsomes to identify species-specific differences .
  • CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
  • Metabolite ID : HR-MS/MS to characterize phase I/II metabolites and quantify turnover rates .

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